3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine
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Overview
Description
3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine is a chemical compound with the molecular formula C6H9N3O6. It is a derivative of L-alanine, an amino acid, and contains additional functional groups that make it a unique compound with various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine typically involves the protection of the amino group of L-alanine using carbamate protecting groups such as t-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz). The protected amino acid is then subjected to further reactions to introduce the carboxycarbonyl and aminocarbonyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for its applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine has several applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: The compound is studied for its role in enzyme inhibition and protein modification.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. It may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-(carboxycarbonyl)-L-alanine: A closely related compound with similar functional groups.
(2S)-3-Amino-2-(carboxyformamido)propanoic acid: Another derivative of L-alanine with comparable properties.
Uniqueness
3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
99694-81-2 |
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Molecular Formula |
C6H9N3O6 |
Molecular Weight |
219.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-(oxalocarbamoylamino)propanoic acid |
InChI |
InChI=1S/C6H9N3O6/c7-2(4(11)12)1-8-6(15)9-3(10)5(13)14/h2H,1,7H2,(H,11,12)(H,13,14)(H2,8,9,10,15)/t2-/m0/s1 |
InChI Key |
WLHZKQYVDKRZKW-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)NC(=O)NC(=O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)NC(=O)C(=O)O |
Origin of Product |
United States |
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